molecular formula C6H8N2O2 B2566519 1,3-Dimethyl-2-oxo-2,3-dihydro-1H-imidazole-4-carbaldehyde CAS No. 1006591-41-8

1,3-Dimethyl-2-oxo-2,3-dihydro-1H-imidazole-4-carbaldehyde

Cat. No. B2566519
M. Wt: 140.142
InChI Key: LVTSMSNYFUNZIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Dimethyl-2-oxo-2,3-dihydro-1H-imidazole-4-carbaldehyde is a chemical compound with the molecular formula C10H10N2O2 . It is a solid substance and is highly soluble in water and other polar solvents .


Molecular Structure Analysis

The molecular structure of this compound includes three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds . It shows two equivalent tautomeric forms due to the presence of a positive charge on either of two nitrogen atoms .


Physical And Chemical Properties Analysis

This compound is a solid substance . It is highly soluble in water and other polar solvents . The molecular weight of this compound is 190.2 .

Scientific Research Applications

Synthesis and Applications in Organic Chemistry

1,3-Dimethyl-2-oxo-2,3-dihydro-1H-imidazole-4-carbaldehyde has been utilized in various synthetic processes in organic chemistry. For instance, it serves as a key component in the synthesis of pH-sensitive spin probes. These probes are prepared by a process involving oxidation, nitrosation, and subsequent reaction with primary or secondary amines, followed by treatment with AlkMgX to yield stable nitroxides, which are useful in spin probe applications (Kirilyuk et al., 2003). Additionally, it acts as a synthon for incorporating cationic imidazolium groups into molecular frameworks, which is critical in various chemical reactions such as Knoevenagel, Wittig, and Schiff base formations (Berezin & Achilefu, 2007).

Pharmaceutical and Alkaloid Synthesis

In pharmaceutical research, this compound is instrumental in synthesizing 2-aminoimidazole alkaloids, including oroidin, hymenidin, dispacamide, monobromodispacamide, and ageladine A. These compounds are synthesized by reacting tert-butoxycarbonylguanidine with various intermediates (Ando & Terashima, 2010). The compound's utility in synthesizing alkaloids and its potential application in pharmaceuticals highlight its versatility.

Food Science Applications

In food science, derivatives of 1,3-Dimethyl-2-oxo-2,3-dihydro-1H-imidazole-4-carbaldehyde, like 1,3-Bis(carboxymethyl)imidazole, have been identified in reaction mixtures derived from amino acids and α-dicarbonyl compounds. These compounds represent a new group of N-containing heterocyclic compounds potentially originating in natural systems and model systems containing amino acids (Veĺišek et al., 1989).

Application in Luminescence Sensing

This compound has also been used in the synthesis of lanthanide(III)-organic frameworks, which show potential as fluorescence sensors for benzaldehyde-based derivatives. These frameworks exhibit selective sensitivity to various benzaldehyde derivatives, making them useful in luminescence sensing applications (Shi et al., 2015).

Safety And Hazards

The safety information for this compound indicates that it should be handled with care to avoid inhalation, skin contact, or ingestion . It should be stored properly, avoiding contact with oxygen, acids, or bases .

properties

IUPAC Name

1,3-dimethyl-2-oxoimidazole-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c1-7-3-5(4-9)8(2)6(7)10/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVTSMSNYFUNZIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N(C1=O)C)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dimethyl-2-oxo-2,3-dihydro-1H-imidazole-4-carbaldehyde

Citations

For This Compound
1
Citations
CD Smith, RA Batey - Tetrahedron, 2008 - Elsevier
Reaction prospecting studies resulted in the discovery of a Sc(OTf) 3 promoted novel AA′B 2:1 coupling of imidazolone or benzofuran substituted enals with morpholine. A related Sc(…
Number of citations: 5 www.sciencedirect.com

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